molecular formula C9H7BrFNO B2411989 5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one CAS No. 1856624-47-9

5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B2411989
CAS No.: 1856624-47-9
M. Wt: 244.063
InChI Key: QUKMUSBEHCAGOR-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic compound that belongs to the isoquinolinone family This compound is characterized by the presence of bromine and fluorine atoms attached to the isoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one typically involves the bromination and fluorination of the isoquinolinone core. One common method involves the reaction of 3,4-dihydroisoquinolin-1(2H)-one with bromine and fluorine sources under controlled conditions. For instance, the bromination can be achieved using bromine in the presence of a suitable solvent, while the fluorination can be carried out using a fluorinating agent such as Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or organometallic reagents can be used for substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolinone derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3,4-dihydro-2H-isoquinolin-1-one: Similar in structure but lacks the fluorine atom.

    6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one: Similar in structure but lacks the bromine atom.

    5-Bromo-3,4-dihydro-2H-isoquinolin-1-one: Similar in structure but lacks the fluorine atom.

Uniqueness

5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO/c10-8-5-3-4-12-9(13)6(5)1-2-7(8)11/h1-2H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKMUSBEHCAGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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